molecular formula C16H16N2O3 B4689193 1,1'-[1-(3-acetylphenyl)-5-methyl-1H-pyrazole-3,4-diyl]diethanone

1,1'-[1-(3-acetylphenyl)-5-methyl-1H-pyrazole-3,4-diyl]diethanone

Cat. No. B4689193
M. Wt: 284.31 g/mol
InChI Key: RTTJHXXZFFVJAN-UHFFFAOYSA-N
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Description

1,1'-[1-(3-acetylphenyl)-5-methyl-1H-pyrazole-3,4-diyl]diethanone, commonly known as "AMPPD," is a chemical compound that has gained significant attention in scientific research due to its unique properties. AMPPD is a heterocyclic compound that contains a pyrazole ring and a carbonyl group, making it an important intermediate in the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of AMPPD involves the hydrolysis of the carbonyl group by enzymes such as alkaline phosphatase, resulting in the formation of a fluorescent product. The fluorescent product is formed when the carbonyl group is cleaved, and the resulting product undergoes an intramolecular cyclization reaction, resulting in the formation of a highly fluorescent compound.
Biochemical and Physiological Effects:
AMPPD has been shown to have minimal biochemical and physiological effects, making it an ideal substrate for enzymatic assays. AMPPD is non-toxic and does not interfere with enzymatic activity, making it a preferred substrate for various assays.

Advantages and Limitations for Lab Experiments

AMPPD has several advantages in lab experiments, including its high sensitivity and selectivity for detecting enzymes such as alkaline phosphatase. AMPPD is also relatively stable and can be easily synthesized in large quantities, making it an ideal substrate for high-throughput screening assays. However, one of the limitations of AMPPD is its low solubility in aqueous solutions, which can affect its performance in certain assays.

Future Directions

There are several future directions for the use of AMPPD in scientific research. One potential application is in the development of new diagnostic assays for detecting various diseases. AMPPD can also be used as a tool for studying enzyme kinetics and for screening potential inhibitors of enzymes. Furthermore, the synthesis of new derivatives of AMPPD with improved properties could lead to the development of more sensitive and selective substrates for various enzymatic assays.
Conclusion:
In conclusion, AMPPD is a unique compound that has gained significant attention in scientific research due to its potential applications in various fields. AMPPD is an ideal substrate for enzymatic assays due to its high sensitivity and selectivity, as well as its minimal biochemical and physiological effects. The development of new derivatives of AMPPD and the exploration of new applications for this compound could lead to significant advances in scientific research.

Scientific Research Applications

AMPPD has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of AMPPD is in the development of analytical methods for detecting enzymes such as alkaline phosphatase, which is commonly used as a biomarker for various diseases. AMPPD is used as a substrate for alkaline phosphatase, which catalyzes the hydrolysis of the carbonyl group in AMPPD, resulting in the formation of a fluorescent product that can be easily detected using spectroscopic methods.

properties

IUPAC Name

1-[3-(3,4-diacetyl-5-methylpyrazol-1-yl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-9-15(11(3)20)16(12(4)21)17-18(9)14-7-5-6-13(8-14)10(2)19/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTTJHXXZFFVJAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC(=C2)C(=O)C)C(=O)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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